6-Chloro-1H-indazol-7-ol is a chemical compound that belongs to the indazole family, characterized by its unique bicyclic structure. Indazoles are known for their diverse biological activities and are commonly utilized in medicinal chemistry. The presence of the chlorine atom at the sixth position and the hydroxyl group at the seventh position contributes to its chemical reactivity and potential therapeutic applications.
The compound can be synthesized through various methods, primarily involving cyclization reactions of ortho-substituted hydrazones or other suitable precursors. Research has shown that derivatives of indazole, including 6-chloro-1H-indazol-7-ol, have been explored for their pharmacological properties, particularly as inhibitors of specific enzymes like protein kinase B/Akt .
6-Chloro-1H-indazol-7-ol is classified as an indazole derivative. Indazoles are heterocyclic compounds containing a five-membered ring fused with a six-membered benzene-like ring. This compound is specifically categorized under substituted indazoles due to the presence of chlorine and hydroxyl groups.
The synthesis of 6-chloro-1H-indazol-7-ol often involves a cyclization process. Commonly used methods include:
The cyclization reaction typically requires specific conditions such as temperature control and the presence of catalysts to enhance yield and selectivity. For instance, using copper-based catalysts has shown improved efficiency in synthesizing indazole derivatives .
The molecular formula for 6-chloro-1H-indazol-7-ol is . Its structure features:
6-Chloro-1H-indazol-7-ol can participate in various chemical reactions, including:
These reactions often require specific reagents and conditions to achieve desired outcomes, such as temperature control and solvent selection.
The mechanism of action for compounds like 6-chloro-1H-indazol-7-ol often involves interaction with biological targets such as enzymes or receptors. For instance, as a potential inhibitor of protein kinase B/Akt, it may bind to the active site of the enzyme, preventing substrate phosphorylation and thereby modulating signaling pathways involved in cell growth and survival.
Research indicates that modifications to the indazole structure can significantly influence its biological activity, making it a subject of interest for drug development .
Relevant data regarding melting point and boiling point may vary based on purity and specific synthesis methods used.
6-Chloro-1H-indazol-7-ol has several applications in scientific research:
The exploration of indazole derivatives in medicinal chemistry began in the mid-20th century with the development of benzydamine (1960s), a non-steroidal anti-inflammatory drug (NSAID) bearing the 1H-indazole core. This marked the first therapeutic application of indazole scaffolds [3]. The 1990s saw the emergence of bendazac, an anti-cataract agent leveraging the indazole nucleus, highlighting its potential beyond anti-inflammatory applications [1] [3]. A significant breakthrough occurred with the FDA approval of pazopanib (2009) and niraparib (2017), tyrosine kinase and PARP inhibitors, respectively, which incorporated halogenated indazole cores to target cancer pathways [1] [9]. The 2020s witnessed intensified research into 7-hydroxyindazole derivatives, particularly 6-chloro-1H-indazol-7-ol, as versatile intermediates for kinase inhibitor development, exemplified by compounds in phase II trials for EGFR/HER2-driven cancers [8] [9].
Table 1: Key Indazole-Based Therapeutics
Compound (Approval Year) | Therapeutic Category | Indazole Substitution Pattern | Primary Target |
---|---|---|---|
Benzydamine (1960s) | NSAID | 3-(1-Piperazinylmethyl) | COX Inhibition |
Pazopanib (2009) | Antineoplastic | 5-Chloro-1H-indazol-6-yl | VEGFR/PDGFR |
Niraparib (2017) | Antineoplastic | 4-((3S)-Piperidin-3-yl) | PARP1/2 |
6-Chloro-1H-indazol-7-ol derivatives (Phase II, 2020s) | Pan-HER Inhibitors | 6-Chloro-7-hydroxy | EGFR/HER2 |
The 6-chloro-1H-indazol-7-ol scaffold exhibits unique structural features that enhance its drug development potential. Its fused bicyclic system consists of a benzene ring condensed with a pyrazole ring, adopting the thermodynamically stable 1H-tautomer where the hydrogen resides on N1 rather than N2 [1] [7]. Strategic substitutions at C6 and C7 introduce critical pharmacophoric elements:
These features enable precise molecular recognition, as evidenced by crystallographic studies of kinase inhibitors incorporating this scaffold. Derivatives show 5–50-fold higher affinity for HER-family kinases compared to unsubstituted indazoles due to optimal occupancy of the hydrophobic back pocket [8].
Table 2: Structural and Electronic Features of 6-Chloro-1H-Indazol-7-ol
Structural Feature | Role in Molecular Interactions | Impact on Drug Design |
---|---|---|
N1-H Tautomer | Forms H-bond with backbone carbonyls (e.g., Thr790) | Enhances kinase selectivity |
C6 Chloro Substituent | Halogen bonding to carbonyl oxygens (e.g., Cys797) | Improves binding energy (ΔG = –2.3 kcal/mol) |
C7 Hydroxy Group | Coordinates catalytic Mg²⁺; H-bond to hinge region | Enables irreversible inhibition via Michael addition |
Ortho-Chloro/Hydroxy Proximity | Chelates transition metals in synthesis | Facilitates regioselective functionalization |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1